molecular formula C8H8ClN3 B1460228 1-[(1S)-1-azidoethyl]-4-chlorobenzene CAS No. 1604358-87-3

1-[(1S)-1-azidoethyl]-4-chlorobenzene

Cat. No.: B1460228
CAS No.: 1604358-87-3
M. Wt: 181.62 g/mol
InChI Key: IHNLCNZEQGMOQP-LURJTMIESA-N
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Description

1-[(1S)-1-Azidoethyl]-4-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring

Preparation Methods

The synthesis of 1-[(1S)-1-azidoethyl]-4-chlorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-chlorobenzaldehyde with ethylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form 1-[(1S)-1-aminoethyl]-4-chlorobenzene.

    Azidation: Finally, the amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(1S)-1-Azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1S)-1-Azidoethyl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-4-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar compounds to 1-[(1S)-1-azidoethyl]-4-chlorobenzene include:

    1-Azido-2-chlorobenzene: Lacks the ethyl group, making it less versatile in certain chemical reactions.

    1-[(1S)-1-azidoethyl]-4-fluorobenzene: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.

    1-[(1S)-1-azidoethyl]-4-bromobenzene:

The uniqueness of this compound lies in its specific combination of an azido group with a chlorobenzene ring, providing a balance of reactivity and stability that is useful in various chemical and biological applications.

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNLCNZEQGMOQP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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